N-(2-Aminoethyl)-N,N',N'-trioctylethylenediamine
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Overview
Description
N-(2-Aminoethyl)-N,N’,N’-trioctylethylenediamine is a chemical compound that belongs to the class of ethylenediamine derivatives It is characterized by the presence of an aminoethyl group attached to a trioctylethylenediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N,N’,N’-trioctylethylenediamine typically involves the reaction of ethylenediamine with octyl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-Aminoethyl)-N,N’,N’-trioctylethylenediamine involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and purity. The use of advanced purification techniques, such as distillation and chromatography, is employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-N,N’,N’-trioctylethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to the formation of various substituted ethylenediamine derivatives.
Scientific Research Applications
N-(2-Aminoethyl)-N,N’,N’-trioctylethylenediamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems and as a stabilizer for enzymes.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in cancer treatment.
Industry: Utilized in the production of specialty chemicals, surfactants, and as a corrosion inhibitor in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-N,N’,N’-trioctylethylenediamine involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to interact with biological membranes and proteins can modulate cellular functions and signaling pathways.
Comparison with Similar Compounds
N-(2-Aminoethyl)-N,N’,N’-trioctylethylenediamine can be compared with other ethylenediamine derivatives, such as:
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Used in the synthesis of silatranes and as a coupling agent in polymer chemistry.
N-(2-Aminoethyl)acetamide: Utilized in the preparation of peptide nucleic acids and as a building block in organic synthesis.
Properties
CAS No. |
93839-43-1 |
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Molecular Formula |
C28H61N3 |
Molecular Weight |
439.8 g/mol |
IUPAC Name |
N'-[2-(dioctylamino)ethyl]-N'-octylethane-1,2-diamine |
InChI |
InChI=1S/C28H61N3/c1-4-7-10-13-16-19-23-30(24-20-17-14-11-8-5-2)27-28-31(26-22-29)25-21-18-15-12-9-6-3/h4-29H2,1-3H3 |
InChI Key |
QWHFTNGGASLTIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)CCN(CCCCCCCC)CCN |
Origin of Product |
United States |
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